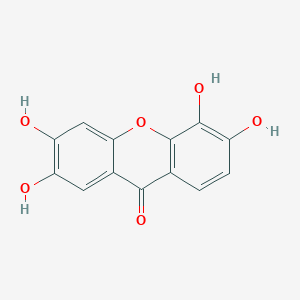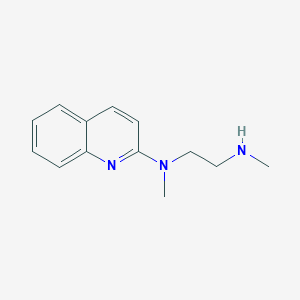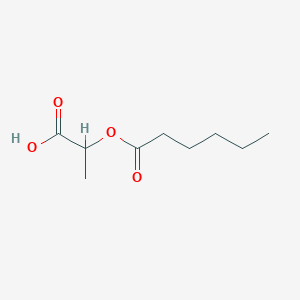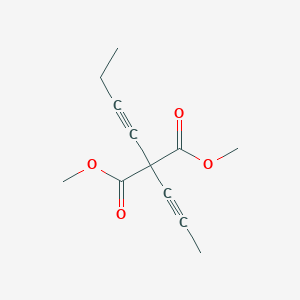
Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a unique structure characterized by the presence of two alkyne groups attached to a propanedioate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the alkylation of dimethyl malonate with propargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to react with the propargyl bromide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne groups can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to the formation of various esters or amides.
科学研究应用
Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Materials Science: The presence of alkyne groups allows for the formation of polymers and other materials with interesting electronic and optical properties.
作用机制
The mechanism of action of Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent binding.
相似化合物的比较
Similar Compounds
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar in structure but with only one alkyne group.
Dimethyl 2-(but-2-yn-1-yl)malonate: Another related compound with a different alkyne substitution pattern.
Uniqueness
Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the presence of two distinct alkyne groups, which provide additional reactivity and versatility in chemical transformations compared to similar compounds with only one alkyne group.
属性
CAS 编号 |
188025-73-2 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
dimethyl 2-but-1-ynyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C12H14O4/c1-5-7-9-12(8-6-2,10(13)15-3)11(14)16-4/h5H2,1-4H3 |
InChI 键 |
AMIHIGNJAWMPNU-UHFFFAOYSA-N |
规范 SMILES |
CCC#CC(C#CC)(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


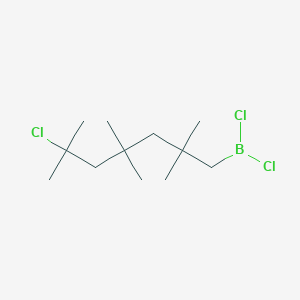
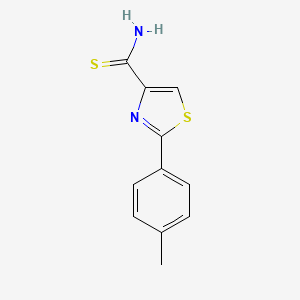
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
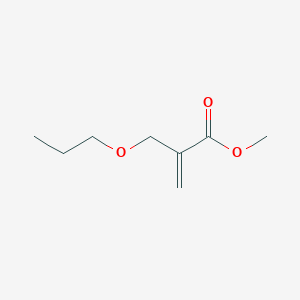
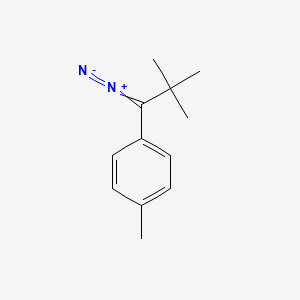
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
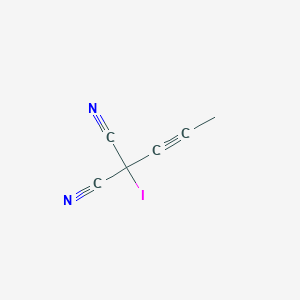

![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
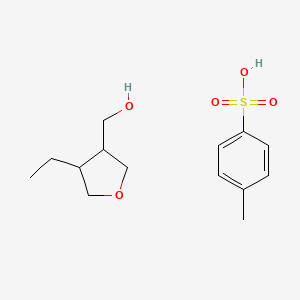
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
